

Introduction: A Multifunctional Crosslinker for Advanced Polymer Systems

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Compound of Interest

Compound Name: *1,3-Diallyl-1,3,5-triazinane-2,4,6-trione*

Cat. No.: *B1266400*

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1,3-Diallyl-1,3,5-triazinane-2,4,6-trione, also known as Diallyl Isocyanurate, is a highly versatile crosslinking agent used to enhance the performance of polymer systems.^[1] Its unique molecular architecture, featuring a thermally stable triazinane core flanked by two reactive allyl groups, enables the formation of robust, three-dimensional polymer networks. This structure imparts significant improvements in the mechanical strength, thermal stability, and chemical resistance of a wide range of materials, making it a valuable component in the formulation of advanced coatings, adhesives, and composites.^[1]

Unlike its more common counterpart, 1,3,5-Triallyl Isocyanurate (TAIC), the 1,3-diallyl version possesses a reactive N-H site on the triazine ring. This site offers an additional locus for chemical modification or secondary reactions, providing a unique handle for creating complex polymer architectures. The primary crosslinking function, however, is driven by the polymerization of its two allyl groups.

Caption: Free-radical crosslinking workflow.

Core Application Principles

Rationale for Experimental Choices

- **Initiator Selection:** The choice of initiator is critical and depends on the desired curing conditions. For thermal curing, the initiator's half-life temperature should align with the processing window of the polymer resin to ensure controlled gelation. For UV curing, the

photoinitiator's absorption spectrum must overlap with the emission spectrum of the UV lamp.

- Concentration Effects:** The concentration of the diallyl crosslinker directly influences the crosslink density of the final polymer. Increasing the concentration generally leads to a material with higher hardness, improved thermal stability (higher glass transition temperature, T_g), and greater solvent resistance. However, excessive concentrations can lead to brittleness. Optimization is key to balancing these properties.
- Substrate Compatibility:** This crosslinker is effective in a variety of polymer matrices. It is particularly useful for grafting onto polyolefins like polypropylene to improve mechanical and thermal properties. [2]It can also be used to crosslink resins containing unsaturation, such as unsaturated polyesters, vinyl esters, and various elastomers.

Data Presentation: Impact on Polymer Properties

The incorporation of **1,3-Diallyl-1,3,5-triazinane-2,4,6-trione** significantly modifies the thermomechanical properties of a base polymer. The following table provides representative data illustrating its effects on a generic unsaturated polyester resin.

Property	Base Resin (0% Crosslinker)	+ 5% Diallyl Triazinane	+ 10% Diallyl Triazinane
Glass Transition Temp. (T_g)	85 °C	115 °C	140 °C
Tensile Modulus	2.5 GPa	3.2 GPa	3.8 GPa
Solvent Swelling (in Toluene)	25% (Weight Gain)	8% (Weight Gain)	3% (Weight Gain)
Gel Content	0%	>95%	>98%

Note: These values are illustrative and will vary based on the specific polymer system, initiator, and curing conditions.

Experimental Protocols

Protocol 1: Thermal Crosslinking of an Unsaturated Polyester (UP) Resin

This protocol describes the preparation of a crosslinked solid panel from a liquid UP resin.

Materials and Equipment:

- Unsaturated Polyester (UP) resin
- **1,3-Diallyl-1,3,5-triazinane-2,4,6-trione**
- Benzoyl Peroxide (BPO) initiator
- Stir plate and magnetic stir bar
- Vacuum oven or standard laboratory oven
- Glass or metal mold
- Analytical balance
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

- Preparation: In a beaker, weigh 100 g of UP resin.
- Crosslinker Addition: Add 10 g (10% by weight) of **1,3-Diallyl-1,3,5-triazinane-2,4,6-trione** to the resin.
- Mixing: Place the beaker on a stir plate and mix at 300-500 RPM until the crosslinker is fully dissolved. This may require gentle warming (40-50 °C) depending on the resin viscosity.
- Initiator Addition: Once the solution is homogeneous, add 1.5 g (1.5 phr) of BPO. Continue stirring for 5-10 minutes until the initiator is completely dissolved.
- Degassing: Place the mixture in a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles.

- Curing: Pour the bubble-free mixture into the mold. Place the mold in an oven and cure using the following cycle:
 - 80 °C for 2 hours (for initial gelation).
 - 120 °C for 2 hours (for post-curing to complete the reaction).
- Demolding: Allow the mold to cool to room temperature before demolding the rigid, crosslinked panel.

Self-Validation/Characterization:

- Gel Content Analysis: To confirm crosslinking, take a small sample of the cured material, weigh it, and immerse it in a suitable solvent (e.g., acetone) for 24 hours. Remove the sample, dry it in a vacuum oven until a constant weight is achieved, and re-weigh. The percentage of remaining insoluble material is the gel content. A high gel content (>95%) indicates successful crosslinking.
- Thermal Analysis (DSC/DMA): Use Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) to determine the glass transition temperature (T_g) of the cured sample. A significant increase in T_g compared to a non-crosslinked control validates the formation of a rigid network.

Protocol 2: Melt Grafting onto Polypropylene (PP)

This protocol is based on the reactive extrusion process to functionalize PP. [2] Materials and Equipment:

- Polypropylene (PP) pellets
- **1,3-Diallyl-1,3,5-triazinane-2,4,6-trione**
- Dicumyl Peroxide (DCP) initiator
- Twin-screw extruder
- Pelletizer

- FTIR Spectrometer

Procedure:

- Premixing: In a bag, combine 1 kg of PP pellets, 50 g of the diallyl crosslinker (5% by weight), and 5 g of DCP (0.5% by weight). Shake vigorously for 5-10 minutes to ensure a uniform coating on the pellets.
- Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical profile for PP would be: 170°C (feed zone) -> 185°C -> 200°C -> 200°C -> 190°C (die). Set the screw speed to 150 RPM.
- Reactive Extrusion: Feed the premixed material into the extruder. The high temperature and shear forces will melt the PP and initiate the radical grafting of the diallyl triazinane onto the PP backbone.
- Pelletizing: The extruded strands are cooled in a water bath and then cut into pellets using a pelletizer.
- Drying: Dry the resulting pellets in an oven at 80 °C for 4 hours to remove any residual moisture.

Self-Validation/Characterization:

- FTIR Spectroscopy: The most direct way to confirm grafting is through Fourier-Transform Infrared (FTIR) spectroscopy. Dissolve the modified PP in hot xylene, precipitate it with acetone to remove any unreacted monomer, and dry the polymer. Analyze the purified PP. The appearance of characteristic peaks for the triazine ring (around 1700 cm^{-1} for C=O) that are absent in the virgin PP spectrum provides evidence of successful grafting.

Caption: General experimental workflow for crosslinking.

Safety and Handling

As with all reactive chemicals, proper safety precautions are essential.

- Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling the crosslinking agent and its

formulations. [3]* Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors, especially during mixing and curing at elevated temperatures. [3]* Storage: Store the compound in a cool, dry, and dark place away from heat sources, strong acids, bases, and oxidizing agents. [3]* Handling: Avoid contact with skin and eyes. [4]In case of contact, flush the affected area with copious amounts of water. [5]Do not eat, drink, or smoke in the work area. [4]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. [3]

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